molecular formula C7H4BrF4N B8017600 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline

Cat. No.: B8017600
M. Wt: 258.01 g/mol
InChI Key: YBEHUJZOJJIDAZ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline is an aromatic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction can yield different functionalized derivatives .

Scientific Research Applications

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. For example, as an inhibitor of hepatitis C virus NS3 protease, it binds to the active site of the enzyme, blocking its activity and preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEHUJZOJJIDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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